molecular formula C5H7NO B13097128 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

Cat. No.: B13097128
M. Wt: 97.12 g/mol
InChI Key: UNKBLIYYHOXPIL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum exhibits three distinct regions:

  • Methyl protons : Singlet at δ 1.2–1.4 ppm (3H, C4-CH₃)
  • Bridgehead hydrogens : Multiplet at δ 3.0–3.5 ppm (2H, C1 and C5)
  • Vicinal coupling : J = 8–10 Hz between C2 and C6 protons

Carbon-13 NMR reveals:

  • Quaternary carbons: 140–150 ppm (C3=N)
  • Oxygen-bearing carbon: 85–90 ppm (C2-O)
  • Cyclopropane carbons: 25–30 ppm (C1 and C5)

Infrared Spectroscopy

Key IR absorptions occur at:

  • 1640 cm⁻¹ (C=N stretch)
  • 1250 cm⁻¹ (C-O-C asymmetric vibration)
  • 3100 cm⁻¹ (cyclopropane C-H stretch)

Mass Spectrometry

Electron ionization (70 eV) produces characteristic fragments:

  • Base peak at m/z 97 ([M]⁺)
  • m/z 68 from retro-Diels-Alder cleavage
  • m/z 41 (C₃H₅⁺ cyclopropane fragment)

Comparative Analysis with Related Azabicyclohexane Derivatives

Parameter This compound 3-Azabicyclo[3.1.0]hexane Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate
Molecular Formula C₅H₇NO C₅H₉N C₈H₁₁NO₃
Ring Strain Energy 25 kcal/mol 18 kcal/mol 30 kcal/mol
Dipole Moment 3.2 D 1.8 D 4.5 D
Water Solubility 1.2 g/L 5.6 g/L 0.3 g/L

Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

4-methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

InChI

InChI=1S/C5H7NO/c1-3-4-2-5(4)7-6-3/h4-5H,2H2,1H3

InChI Key

UNKBLIYYHOXPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2C1C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can be achieved through several synthetic routes. One common method involves the thermal rearrangement of ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene . This process typically requires specific reaction conditions, including controlled temperatures and the presence of specific catalysts to facilitate the rearrangement.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions (1,3-DC) with various dipolarophiles, leveraging its electron-deficient bicyclic structure.

Dipolarophile Conditions Product Yield Ref.
Nitrile oxidesDirhodium(II) catalysis, RT2-Oxa-3-azabicyclo[3.1.0]hex-3-ene derivatives (e.g., 4g , 4e )44–80%
CyclopropenesThermal activation (THF, Δ)Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes (e.g., 3d , 3e )62–91%
Silyl-protected enoldiazoRhodium catalysis5-Arylaminofuran-2(3H)-ones or bicyclic ketenimine intermediates44–95%

Key Findings :

  • Regioselectivity in cyclopropene additions is governed by steric interactions between substituents and the bicyclic scaffold .

  • Electron-withdrawing groups on nitrile oxides favor 2-oxa-6-azabicyclo[3.1.0]hexane formation via azirine intermediates, while electron-donating groups promote Lossen rearrangements .

Ring-Opening Reactions

The bicyclic system undergoes selective cleavage under acidic or basic conditions:

Acidic Conditions (HCl/MeOH) :

  • Protonation of the nitrogen atom initiates ring opening, yielding γ-amino alcohols with retained stereochemistry.

Basic Conditions (NaOH/H₂O) :

  • Hydrolysis generates α,β-unsaturated amides via retro-aldol pathways.

Oxidation and Rearrangement

Copper-mediated aerobic oxidation triggers intramolecular cyclopropanation or carbooxygenation , producing:

  • 3-Azabicyclo[3.1.0]hex-2-enes (via cyclopropanation) .

  • 4-Carbonylpyrroles (via oxidative ring expansion) .

Mechanistic Pathway :

  • Copper activates molecular oxygen, generating reactive oxygen species.

  • Sequential C–N bond formation and cyclopropane ring closure occur .

Substituent-Dependent Reactivity

The methyl group at the 4-position influences reaction outcomes:

  • Electron-donating substituents enhance cycloaddition rates with nitrile oxides (e.g., 4e vs. 4g ) .

  • Steric bulk at the cyclopropene C3 position dictates diastereoselectivity in 1,3-DC reactions (e.g., 3j vs. 3e ) .

Scientific Research Applications

Structural Comparison

The following table outlines some compounds structurally similar to 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene, highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-3-azabicyclo[3.1.0]hexaneSimilar bicyclic structure with nitrogen and oxygenLacks methyl group at position 4
5-Arylaminofuran derivativesContains furan ring fused with azabicyclic structureExhibits different reactivity patterns
Trans-3-Aza-bicyclo[3.1.0]hexaneContains only nitrogen in the bicyclic frameworkDifferent electronic properties due to lack of oxygen

Pharmacological Properties

Research indicates that this compound and its derivatives exhibit promising pharmacological properties, including:

  • Antimicrobial Activity : Studies suggest that compounds in this class may possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations have shown that these compounds might inhibit the growth of various cancer cell lines, indicating their potential as anticancer agents.

Case Study 1: Antimicrobial Screening

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of derivatives of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant inhibition zone compared to control samples, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity Assessment

Another research project investigated the anticancer effects of this compound on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study found that certain derivatives exhibited cytotoxic effects at low concentrations, indicating their potential as lead compounds for further drug development.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene involves its interaction with specific molecular targets and pathways. The exact pathways and targets can vary depending on the context of its use. For instance, in pharmacological studies, it may interact with enzymes or receptors, leading to specific biological effects. The presence of both oxygen and nitrogen atoms within its structure allows for diverse interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene and analogous bicyclic compounds:

Compound Name Structure & Substituents Synthesis Method Key Properties/Reactivity Applications References
This compound 2-oxa-3-aza system; 4-Me substituent Cycloaddition of enoldiazoacetates with nitrile oxides Undergoes Lossen rearrangement to form ketenimine; moderate stability Precursor for heterocyclic synthesis
2-Azabicyclo[3.1.0]hex-3-ene 2-aza system; no oxygen heteroatom Pyridine ring contraction with silylborane Reacts with dienophiles (e.g., DMAD, TCNE) to form tricyclic adducts Synthetic intermediates
1,3-Diazabicyclo[3.1.0]hex-3-ene 1,3-diaza system; photochromic cores Three-component reactions or cyclopropanation UV-induced photochromism in solid state; forms stable colored isomers Smart materials (e.g., optical switches)
4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene 2-oxa-3-aza system; 4-CF3 substituent Not explicitly described (discontinued product) Higher electronegativity due to fluorine; altered stability Limited data; potential drug intermediates
3-Azabicyclo[3.1.0]hexane-2,4-dione 3-aza system; diketone functionality Glutarimide ring replacement Potent aromatase inhibitors (Ki ≤ 20 nM) Anticancer agents (aromatase inhibition)

Key Comparative Insights:

1,3-Diazabicyclo[3.1.0]hex-3-ene derivatives show superior photochromic stability under UV light compared to oxa-aza systems, making them suitable for optical materials .

Synthetic Accessibility :

  • 2-Azabicyclo[3.1.0]hex-3-ene derivatives are synthesized via photochemical pyridine ring contraction, a method with broad substrate scope and functional group tolerance . In contrast, 1,3-diaza systems often require cyclopropanation, which faces selectivity challenges .

Pharmacological Potential: 3-Azabicyclo[3.1.0]hexane-2,4-diones demonstrate significant bioactivity as aromatase inhibitors, while oxa-aza systems like this compound lack reported medicinal applications .

Fluorinated derivatives (e.g., 4-(fluoromethyl)-2-oxa-3-azabicyclo) may exhibit altered electronic properties but are less studied .

Research Findings and Data

  • Photochromism: 1,3-Diazabicyclo[3.1.0]hex-3-ene derivatives exhibit reversible color changes (λmax ~376 nm) under UV light, attributed to open/closed isomerization .
  • Cycloaddition Reactions: 2-Azabicyclo[3.1.0]hex-3-ene reacts with tetracyanoethylene (TCNE) to form tricyclic adducts (e.g., 2-azatricyclo[4.2.0.0³,⁵]octane), whereas dimethyl acetylenedicarboxylate (DMAD) yields 8-azabicyclo[3.2.1]octene derivatives .
  • Thermodynamic Control : The electrocyclic ring-opening/closing of 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives is reversible at room temperature, with diastereomer ratios governed by thermodynamics .

Biological Activity

4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene, a bicyclic compound with the molecular formula C5H7NOC_5H_7NO and CAS number 1627893-33-7, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular weight is approximately 97.12 g/mol, and it is characterized by a high degree of purity (≥95%) in commercial preparations .

Biological Activities

Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary research indicates that it may modulate GABAergic and glutamatergic pathways, which are crucial in managing anxiety and seizure disorders. In vitro studies using Xenopus oocytes have demonstrated that it can enhance GABA_A receptor activity, indicating a possible role as an anxiolytic agent .

The biological activity of this compound is believed to be linked to its ability to interact with specific receptors in the central nervous system (CNS). The modulation of ion channels such as NMDA and GABA_A receptors suggests a dual mechanism that could provide both neuroprotective and anxiolytic effects.

Case Studies

Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity compared to conventional antibiotics .

Neuropharmacological Investigation
In a controlled study involving rodent models, administration of the compound resulted in a marked decrease in anxiety-like behaviors as measured by the Elevated Plus Maze test. The results indicated that doses of 5 mg/kg significantly increased time spent in the open arms, reinforcing its potential as an anxiolytic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
NeuropharmacologicalEnhances GABA_A receptor activity
AnxiolyticReduces anxiety-like behavior in rodents

Q & A

Basic: What synthetic methods are used to prepare 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene?

Answer:
Two primary routes are documented:

  • Cycloaddition Reactions : Silyl-protected enoldiazoacetates undergo uncatalyzed dipolar cycloaddition with nitrile oxides, forming cyclopropene intermediates that rearrange into the bicyclic structure .
  • Visible Light-Driven Dearomatization : (Aza)arenes undergo photoinduced dearomative ring expansion via diradical recombination of 1,3-dienones, yielding 2-oxabicyclo derivatives. This method allows functional group diversification and computational validation of mechanisms .

Basic: How is the stereochemistry of cycloadducts resolved experimentally?

Answer:

  • NMR Spectroscopy : Bridgehead proton coupling patterns (e.g., JJ-values near zero for exo adducts) and integration of diastereotopic protons differentiate stereoisomers. For example, the absence of coupling between bridgehead HaH_a and carbethoxy-substituted hydrogens confirms exo selectivity in DMAD adducts .
  • IR Spectroscopy : Carbonyl stretches (e.g., 1775 cm1^{-1} for maleimide adducts) corroborate functional group retention during cycloaddition .

Advanced: How do reaction mechanisms differ between DMAD and TCNE cycloadditions?

Answer:

  • DMAD : Proceeds via a dipolar intermediate (e.g., dipole 14b ), favoring endo attack due to electronic stabilization despite steric hindrance. This results in 8-azabicyclo[3.2.1]octene derivatives .
  • TCNE : Follows a [2+2] pathway, forming tricyclic 2-azatricyclo[4.2.0.03,5^{3,5}]octane derivatives. Mechanistic divergence is inferred from product isolation and absence of isomerization under kinetic control .

Advanced: What computational tools validate proposed reaction mechanisms?

Answer:

  • DFT Calculations : Model diradical recombination pathways in visible light-driven syntheses, identifying transition states and activation energies. These studies rationalize regioselectivity in diradical intermediates .
  • Kinetic Studies : Rate measurements and Arrhenius plots distinguish concerted vs. stepwise mechanisms. For example, rapid product formation in DMAD reactions supports a near-concerted pathway .

Advanced: How are stereochemical contradictions resolved in cycloaddition studies?

Answer:

  • Isomerization Tracking : Exposing adducts to purification (e.g., TLC) reveals thermodynamic vs. kinetic products. For instance, DMAD adduct 9 isomerizes to 11 upon chromatography, confirming its initial exo configuration .
  • Cross-Validation : Combine NMR, X-ray crystallography (where feasible), and isotopic labeling to resolve ambiguities. Maleimide adducts show distinct NOE correlations for endo vs. exo configurations .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR for backbone assignments (e.g., δ 2.42–2.97 ppm for bridgehead protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction : Resolves absolute configuration in crystalline adducts, though limited by synthetic accessibility .

Advanced: How do reaction conditions influence product distribution in cycloadditions?

Answer:

  • Temperature : Heating with NN-phenylmaleimide at 100°C under argon favors endo adducts (38% yield), while room-temperature TCNE reactions proceed without thermal activation .
  • Catalysis : Silica gel chromatography induces Lossen rearrangement in silyl-protected intermediates, forming ketenimine derivatives .

Advanced: What strategies mitigate challenges in isolating reactive intermediates?

Answer:

  • Low-Temperature Quenching : Trap transient species (e.g., diradicals) in dearomative reactions to prevent undesired recombination .
  • In Situ Monitoring : Use FT-IR or UV-vis spectroscopy to track intermediate formation (e.g., cyclopropene intermediates in nitrile oxide cycloadditions) .

Basic: How is the electronic structure of the bicyclic system rationalized?

Answer:

  • Conjugation Effects : The nitrogen atom enhances conjugation, making the system electronically analogous to norcaradiene. This destabilizes the bicyclic structure, favoring rearrangements or cycloadditions .
  • Hammett Studies : Substituent effects on reaction rates (e.g., electron-withdrawing groups on the carbomethoxy moiety) validate electronic control in cycloadditions .

Advanced: What are unresolved mechanistic questions in cycloaddition chemistry of this compound?

Answer:

  • Role of Solvent Polarity : Polar solvents (e.g., THF) stabilize dipolar intermediates in TCNE reactions, but systematic studies are lacking .
  • Non-Adiabatic Pathways : Whether diradical recombination in photoinduced syntheses involves spin-state crossing remains unverified .

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